Cas no 78259-59-3 (2-bromo-4-methylfuran)

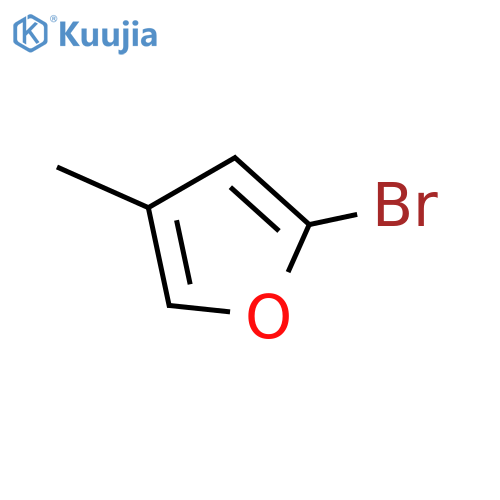

2-bromo-4-methylfuran structure

商品名:2-bromo-4-methylfuran

2-bromo-4-methylfuran 化学的及び物理的性質

名前と識別子

-

- 2-Bromo-4-methyl-furan

- 2-bromo-4-methylfuran;

- 2-bromo-4-methylfuran

- AKOS006292819

- EN300-86461

- SCHEMBL7363363

- 78259-59-3

-

- MDL: MFCD06227463

- インチ: InChI=1S/C5H5BrO/c1-4-2-5(6)7-3-4/h2-3H,1H3

- InChIKey: DFVQFHIWZDGNQQ-UHFFFAOYSA-N

計算された属性

- せいみつぶんしりょう: 159.95200

- どういたいしつりょう: 159.95238Da

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 7

- 回転可能化学結合数: 0

- 複雑さ: 65.1

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 13.1Ų

- 疎水性パラメータ計算基準値(XlogP): 2.4

じっけんとくせい

- PSA: 13.14000

- LogP: 2.35050

2-bromo-4-methylfuran 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-86461-10.0g |

2-bromo-4-methylfuran |

78259-59-3 | 95% | 10.0g |

$3929.0 | 2024-05-21 | |

| Enamine | EN300-86461-0.1g |

2-bromo-4-methylfuran |

78259-59-3 | 95% | 0.1g |

$804.0 | 2024-05-21 | |

| Enamine | EN300-86461-0.25g |

2-bromo-4-methylfuran |

78259-59-3 | 95% | 0.25g |

$840.0 | 2024-05-21 | |

| Enamine | EN300-86461-2.5g |

2-bromo-4-methylfuran |

78259-59-3 | 95% | 2.5g |

$1791.0 | 2024-05-21 | |

| Enamine | EN300-86461-5g |

2-bromo-4-methylfuran |

78259-59-3 | 5g |

$2650.0 | 2023-09-02 | ||

| Enamine | EN300-86461-0.5g |

2-bromo-4-methylfuran |

78259-59-3 | 95% | 0.5g |

$877.0 | 2024-05-21 | |

| Enamine | EN300-86461-10g |

2-bromo-4-methylfuran |

78259-59-3 | 10g |

$3929.0 | 2023-09-02 | ||

| Enamine | EN300-86461-0.05g |

2-bromo-4-methylfuran |

78259-59-3 | 95% | 0.05g |

$768.0 | 2024-05-21 | |

| Enamine | EN300-86461-1.0g |

2-bromo-4-methylfuran |

78259-59-3 | 95% | 1.0g |

$914.0 | 2024-05-21 | |

| Enamine | EN300-86461-5.0g |

2-bromo-4-methylfuran |

78259-59-3 | 95% | 5.0g |

$2650.0 | 2024-05-21 |

2-bromo-4-methylfuran 関連文献

-

Laura H. Mace,M. Sundaram Shanmugham,James D. White,Michael G. B. Drew Org. Biomol. Chem. 2006 4 1020

-

2. General routes to 4-methyl-2-substituted-furans: a total synthesis of pleraplysillin-2, a metabolite of the sponge, Pleraplysilla spiniferaDavid W. Knight,David C. Rustidge J. Chem. Soc. Perkin Trans. 1 1981 679

-

3. An enantiocontrolled synthesis of (–)-malyngolideToshio Honda,Minako Imai,Katsuyuki Keino,Masayoshi Tsubuki J. Chem. Soc. Perkin Trans. 1 1990 2677

-

4. Synthetic approaches towards phorbols via the ultra-high-pressure mediated intramolecular Diels–Alder reaction of furans (IMDAF): effect of furan substitutionAngela C. Brickwood,Michael G. B. Drew,Laurence M. Harwood,Tsutomu Ishikawa,Pierre Marais,Véronique Morisson J. Chem. Soc. Perkin Trans. 1 1999 913

-

5. Stereoselective synthesis of plant-growth-regulating steroids: brassinolide, castasterone, and their 24,25-substituted analoguesMasayoshi Tsubuki,Katsuyuki Keino,Toshio Honda J. Chem. Soc. Perkin Trans. 1 1992 2643

78259-59-3 (2-bromo-4-methylfuran) 関連製品

- 1334372-97-2(N-(2-methoxy-5-methylphenyl)-1-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide)

- 2126178-06-9(tert-butyl N-[(1-benzyl-6-fluoro-1,2,3,4-tetrahydroquinolin-3-yl)methyl]carbamate)

- 1422509-98-5(1-(3-chloro-2,6-difluorophenyl)prop-2-en-1-one)

- 1424369-06-1(3,4,5,6-tetrachloro-N-[4-(dimethylamino)-3,5-difluorophenyl]pyridine-2-carboxamide)

- 681163-72-4(N-{4H-chromeno4,3-d1,3thiazol-2-yl}-3-(2,5-dioxopyrrolidin-1-yl)benzamide)

- 946234-91-9(ethyl 4-(4-methylphenyl)-3-(phenylsulfamoyl)thiophene-2-carboxylate)

- 1806818-20-1(Ethyl 2,3-dibromo-4-(difluoromethyl)pyridine-6-acetate)

- 1704422-96-7(3-(thiolan-3-yl)prop-2-en-1-amine)

- 2228333-61-5(2-(2-bromoethyl)-3,5-dichloropyridine)

- 1956436-11-5((1R)-1-(3-fluoro-4-nitrophenyl)ethan-1-ol)

推奨される供給者

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量